2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-nitrophenyl hydrazine with 6-nitro-1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Halogens or other electrophilic reagents for substitution reactions.
Dehydrating Agents: Phosphorus oxychloride for cyclization reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole in medicinal applications involves its interaction with cellular targets. For example, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrophenyl-1,3,4-oxadiazole: Similar structure but lacks the benzodioxole moiety.
6-Nitro-1,3-benzodioxole-5-yl-1,3,4-oxadiazole: Similar structure but lacks the methyl group.
Uniqueness
2-Methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole is unique due to the presence of both the nitro group and the benzodioxole moiety, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interactions.
Properties
Molecular Formula |
C10H7N3O5 |
---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-methyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7N3O5/c1-5-11-12-10(18-5)6-2-8-9(17-4-16-8)3-7(6)13(14)15/h2-3H,4H2,1H3 |
InChI Key |
WGCTYDWHNBIGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.